3-(3-Chlorophenyl)-4'-trifluoromethylpropiophenone
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Overview
Description
3-(3-Chlorophenyl)-4’-trifluoromethylpropiophenone is an organic compound characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to a propiophenone backbone
Mechanism of Action
Target of Action
The compound “3-(3-Chlorophenyl)-4’-trifluoromethylpropiophenone” is structurally similar to Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), also known as [(3-chlorophenyl)hydrazono]malononitrile . CCCP is a chemical inhibitor of oxidative phosphorylation . It primarily targets the ATP synthase, a key enzyme in the electron transport chain .
Mode of Action
CCCP acts as an ionophore and reduces the ability of ATP synthase to function optimally . It causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . This disruption in the proton gradient leads to a decrease in ATP production, affecting cellular energy metabolism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is oxidative phosphorylation, a metabolic pathway that uses energy released by the oxidation of nutrients to produce ATP . By inhibiting ATP synthase, the compound disrupts the normal functioning of this pathway, leading to a decrease in ATP production .
Pharmacokinetics
The structurally similar compound cccp is known to be highly lipophilic, allowing it to easily cross cell membranes
Result of Action
The primary result of the action of “3-(3-Chlorophenyl)-4’-trifluoromethylpropiophenone” is the disruption of cellular energy metabolism due to the inhibition of ATP synthase . This can lead to a variety of cellular effects, including decreased cell viability and potential cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-4’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This process uses 3-chlorobenzoyl chloride and 4-trifluoromethylacetophenone as starting materials. The reaction is catalyzed by aluminum trichloride in an anhydrous environment, often using dichloromethane as a solvent. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance the efficiency and yield of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-Chlorophenyl)-4’-trifluoromethylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Comparison with Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features but different pharmacological properties.
4’-Trifluoromethylpropiophenone: Shares the trifluoromethyl group but lacks the chlorophenyl group.
Uniqueness: 3-(3-Chlorophenyl)-4’-trifluoromethylpropiophenone is unique due to the combination of the chlorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3O/c17-14-3-1-2-11(10-14)4-9-15(21)12-5-7-13(8-6-12)16(18,19)20/h1-3,5-8,10H,4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKXROSLBZXRMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644443 |
Source
|
Record name | 3-(3-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-30-9 |
Source
|
Record name | 1-Propanone, 3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898787-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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